Cas no 78888-18-3 (Tert-Butyl allylcarbamate)

Tert-Butyl allylcarbamate structure
Tert-Butyl allylcarbamate structure
Nombre del producto:Tert-Butyl allylcarbamate
Número CAS:78888-18-3
MF:C8H15NO2
Megavatios:157.210202455521
MDL:MFCD00191870
CID:90745
PubChem ID:4067274

Tert-Butyl allylcarbamate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl allylcarbamate
    • tert-Butyl N-Allylcarbamate
    • N-tert-butoxycarbonylprop-2-en-1-amine
    • N-Allylcarbamic Acid tert-Butyl Ester
    • N-Boc-allylamine
    • N-(tert-Butoxycarbonyl)allylamine
    • t-butyl N-allylcarbamate
    • tert-butyl N-(prop-2-en-1-yl)carbamate
    • Carbamic acid, 2-propenyl-, 1,1-dimethylethyl ester
    • Tert-butyl N-prop-2-enylcarbamate
    • N-Allyl-t-butylcarbamate
    • allyl(tert-butyl)carbamate
    • tert-butyl-N-allylcarbamate
    • N-tertbutoxycarbonyl allyl amine
    • N-tert-butoxycarb
    • MFCD00191870
    • tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
    • B3618
    • 78888-18-3
    • 22815-62-9
    • allyl carbamic acid tert-butyl ester
    • 2-propenyl-carbamic acid 1,1-dimethylethyl ester
    • DTXSID30945490
    • AM804359
    • AWARHXCROCWEAK-UHFFFAOYSA-N
    • CS-W007444
    • 3-(t-butoxycarbonylamino)-1-propene
    • EN300-98377
    • FT-0678101
    • SCHEMBL262291
    • 3-t-Butoxycarbonylamino-1-propene
    • tert-Butylallylcarbamate
    • allyl-carbamic acid tert-butyl ester
    • PK04_181038
    • AKOS005255351
    • GS-3542
    • N-tert-butoxycarbonyl allyl amine
    • tert-Butyl N-allylcarbamate, 98%
    • 1,1-Dimethylethyl N-2-propen-1-ylcarbamate (ACI)
    • Carbamic acid, 2-propenyl-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl N-allylcarbamate
    • 3-(tert-Butoxycarbonylamino)-1-propene
    • Allylcarbamic acid tert-butyl ester
    • Boc-allylamine
    • N-(tert-Butyloxycarbonyl)allylamine
    • DB-031909
    • Tert-Butyl allylcarbamate
    • MDL: MFCD00191870
    • Renchi: 1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10)
    • Clave inchi: AWARHXCROCWEAK-UHFFFAOYSA-N
    • Sonrisas: O=C(NCC=C)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 157.11000
  • Masa isotópica única: 157.11
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 4
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1.6
  • Superficie del Polo topológico: 38.3
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Not determined.
  • Denso: 0.938 g/mL at 25 °C(lit.)
  • Punto de fusión: 37.0 to 41.0 deg-C
  • Punto de ebullición: 48-50°C/0.3mm
  • Punto de inflamación: 175 °F
  • índice de refracción: 1.4720 (estimate)
  • Coeficiente de distribución del agua: Insoluble in water. Soluble in methanol.
  • PSA: 38.33000
  • Logp: 2.08800
  • Disolución: Not determined.

Tert-Butyl allylcarbamate Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P280-P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 1325 4.1/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38
  • Instrucciones de Seguridad: 22-26-36/37/39
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Inert atmosphere,Room Temperature

Tert-Butyl allylcarbamate Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tert-Butyl allylcarbamate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043611-10g
tert-Butyl allylcarbamate
78888-18-3 98%
10g
¥46.00 2024-07-28
abcr
AB515240-100 g
tert-Butyl N-allylcarbamate, 95%; .
78888-18-3 95%
100g
€251.70 2023-04-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S68132-100g
Tert-Butyl N-Allylcarbamate
78888-18-3 97%
100g
¥680.00 2021-09-02
eNovation Chemicals LLC
Y1316883-25G
tert-butyl N-allylcarbamate
78888-18-3 97%
25g
$40 2023-05-13
eNovation Chemicals LLC
D956701-100g
tert-Butyl allylcarbamate
78888-18-3 97%
100g
$85 2024-06-07
Enamine
EN300-98377-50.0g
tert-butyl N-(prop-2-en-1-yl)carbamate
78888-18-3 95%
50.0g
$124.0 2024-05-21
TRC
B415193-500mg
tert-Butyl Allylcarbamate
78888-18-3
500mg
$ 65.00 2022-06-07
abcr
AB515240-5 g
tert-Butyl N-allylcarbamate, 95%; .
78888-18-3 95%
5g
€77.40 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000650-25g
Tert-Butyl allylcarbamate
78888-18-3 95%
25g
¥118 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
422339-10G
Tert-Butyl allylcarbamate
78888-18-3 98%
10G
¥656.04 2022-02-24

Tert-Butyl allylcarbamate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C; overnight, 0 °C
Referencia
An alternative synthesis of (±)-propranolol and (±)-atenolol
Inkum, Rachaneebhorn; Teerawutgulrag, Aphiwat; Puangsombat, Pakawan; Rakariyatham, Nuansri, Maejo International Journal of Science and Technology, 2012, 6(3), 372-378

Synthetic Routes 2

Condiciones de reacción
1.1 10 min, 80 °C
Referencia
Efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media
Viswanadham, Balaga; Mahomed, Abdul S.; Friedrich, Holger B.; Singh, Sooboo, Research on Chemical Intermediates, 2017, 43(3), 1355-1363

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
Referencia
Enantioselective and Regiodivergent Functionalization of N-Allylcarbamates by Mechanistically Divergent Multicatalysis
Richmond, Edward; Ullah Khan, Ismat; Moran, Joseph, Chemistry - A European Journal, 2016, 22(35), 12274-12277

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt; overnight, rt
Referencia
Spiroacetal formation through telescoped cycloaddition and carbon-hydrogen bond functionalization: Total synthesis of bistramide A
Han, Xun; Floreancig, Paul E., Angewandte Chemie, 2014, 53(41), 11075-11078

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones
Kawamoto, Aparecida M.; Wills, Martin, Journal of the Chemical Society, 2001, (16), 1916-1928

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Choline chloride ;  5 min, 80 °C
Referencia
Amine protection by in situ formation of choline chloride-based deep eutectic solvents
Nardi, Monica; De Luca, Giuseppina; Novelli, Paolo; Oliverio, Manuela; Romano, Salvatore; et al, Green Chemistry, 2023, 25(8), 3208-3213

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Chloroform ;  0 °C; 2 h, rt
Referencia
Facile synthesis of poly(hydroxypropylene imine) dendrimer from single monomer
Zhou, Yong-cun; Zhou, Zhu-xian; Shen, You-qing, Gaofenzi Xuebao, 2017, (2), 359-366

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Dichloromethane
1.2 -
1.3 Solvents: Dichloromethane
Referencia
Synthesis and Antiviral Activity of New Anti-HIV Amprenavir Bioisosteres
Rocheblave, Luc; Bihel, Frederic; De Michelis, Celine; Priem, Ghislaine; Courcambeck, Jerome; et al, Journal of Medicinal Chemistry, 2002, 45(15), 3321-3324

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
Referencia
An efficient synthesis of nitrogen-containing heterocycles via a tandem carbenoid N-H insertion/ring-closing metathesis sequence
Pavlyuk, Oksana; Teller, Henrik; McMills, Mark C., Tetrahedron Letters, 2009, 50(23), 2716-2718

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  4 h, rt
Referencia
A facile method for the stereoselective preparation of (1E,3E)-4-substituted-1-amino-1,3-dienes via 1,4-elimination
Tayama, Eiji; Sugai, Sayaka, Tetrahedron Letters, 2007, 48(35), 6163-6166

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
Referencia
Synthesis of 3-oxooxa- and 3-oxoazacycloalk-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; Hameury, Thomas; Bellosta, Veronique; Cossy, Janine, Tetrahedron, 2007, 63(21), 4472-4490

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Iodine ;  0.5 h, rt
Referencia
Molecular iodine-catalyzed facile procedure for N-Boc protection of amines
Varala, Ravi; Nuvula, Sreelatha; Adapa, Srinivas R., Journal of Organic Chemistry, 2006, 71(21), 8283-8286

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 16 h, rt
Referencia
Alpha-oxidation of amine derivatives by bis(2,2,2-trichloroethyl) azodicarboxylate and application of its products as iminium ion equivalents
Honzawa, Shinobu; Uchida, Mitsuaki; Tashiro, Takuya; Sugihara, Takumichi, Heterocycles, 2017, 95(2), 994-1029

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Amberlyst 15 ;  2 min, rt
Referencia
Amberlyst-15: a mild, efficient and reusable heterogeneous catalyst for N-tert-butoxycarbonylation of amines
Kumar, K. Shiva; Iqbal, Javed; Pal, Manojit, Tetrahedron Letters, 2009, 50(46), 6244-6246

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Silica ;  3 min, rt
Referencia
N-BOC protection of amines over mesoporous SBA-15 catalyst at room temperature
Viswanadham, Balaga; Tejeswararao, Dharmana; Putrakumar, Balla, Journal of Porous Materials, 2023, 30(3), 713-721

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Dimethylamine-borane Catalysts: Gold ,  Titania Solvents: Ethanol ;  0.5 h, 25 °C
Referencia
cis-Semihydrogenation of alkynes with amine borane complexes catalyzed by gold nanoparticles under mild conditions
Vasilikogiannaki, Eleni; Titilas, Ioannis; Vassilikogiannakis, Georgios; Stratakis, Manolis, Chemical Communications (Cambridge, 2015, 51(12), 2384-2387

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  12 h, rt
Referencia
Alternative approaches utilizing click chemistry to develop next-generation analogs of solithromycin
Daher, Samer S. ; Lee, Miseon ; Jin, Xiao; Teijaro, Christiana N. ; Barnett, Pamela R. ; et al, European Journal of Medicinal Chemistry, 2022, 233,

Tert-Butyl allylcarbamate Raw materials

Tert-Butyl allylcarbamate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:78888-18-3)Tert-Butyl allylcarbamate
A846486
Pureza:99%
Cantidad:500g
Precio ($):256.0